Thorectandrol B

Description

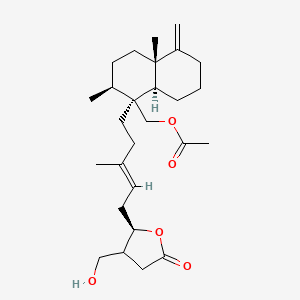

Thorectandrol B is a cytotoxic sesterterpene isolated from the marine sponge Thorectandra sp. Its structure, characterized by a 25-carbon skeleton, was elucidated using nuclear magnetic resonance (NMR) spectroscopy, nuclear Overhauser effect (NOE) correlations, and circular dichroism (CD) data to establish relative and absolute stereochemistry, respectively . This compound demonstrates moderate cytotoxicity against cancer cell lines, including MALME-3M (melanoma) and MCF-7 (breast adenocarcinoma), with growth inhibition observed at concentrations of 30–40 µg/mL . This bioactivity positions it as a compound of interest for anticancer drug discovery, though its mechanism of action remains understudied.

Properties

Molecular Formula |

C27H42O5 |

|---|---|

Molecular Weight |

446.6 g/mol |

IUPAC Name |

[(1S,2S,4aS,8aR)-1-[(E)-5-[(2R)-3-(hydroxymethyl)-5-oxooxolan-2-yl]-3-methylpent-3-enyl]-2,4a-dimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl acetate |

InChI |

InChI=1S/C27H42O5/c1-18(9-10-23-22(16-28)15-25(30)32-23)11-14-27(17-31-21(4)29)20(3)12-13-26(5)19(2)7-6-8-24(26)27/h9,20,22-24,28H,2,6-8,10-17H2,1,3-5H3/b18-9+/t20-,22?,23+,24+,26+,27-/m0/s1 |

InChI Key |

LXMKQCAAVQEDRO-GQAGCTKMSA-N |

SMILES |

CC1CCC2(C(C1(CCC(=CCC3C(CC(=O)O3)CO)C)COC(=O)C)CCCC2=C)C |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@@]1(CC/C(=C/C[C@@H]3C(CC(=O)O3)CO)/C)COC(=O)C)CCCC2=C)C |

Canonical SMILES |

CC1CCC2(C(C1(CCC(=CCC3C(CC(=O)O3)CO)C)COC(=O)C)CCCC2=C)C |

Synonyms |

thorectandrol B |

Origin of Product |

United States |

Comparison with Similar Compounds

Thorectandrol A

Structural Similarities and Differences Thorectandrol A, co-isolated with Thorectandrol B from the same Thorectandra sp. extract, shares its sesterterpene backbone. However, stereochemical variations exist, as confirmed by NOE and CD analyses . These differences may influence bioactivity, though both compounds exhibit nearly identical cytotoxicity profiles.

Palauolol

Structural and Functional Context Palauolol, a known sesterterpene isolated alongside Thorectandrols A and B, shares a functional similarity as a cytotoxic agent.

This lack of quantitative data complicates direct comparisons with this compound.

Research Implications The co-isolation of Palauolol with Thorectandrols A and B highlights the metabolic diversity of Thorectandra sp.

Comparative Data Table

Q & A

Q. What methodological approaches are recommended for the initial isolation and structural characterization of Thorectandrol B from marine sponges?

To isolate this compound, researchers typically employ bioassay-guided fractionation combined with chromatographic techniques (e.g., HPLC, TLC). Structural elucidation relies on spectroscopic methods such as NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS). Documentation of solvent systems, retention times, and spectral data is critical for reproducibility. Lab notebooks should detail extraction protocols, solvent polarity gradients, and comparative spectral databases to validate findings .

Q. How are key pharmacological properties of this compound evaluated in preliminary studies?

Initial pharmacological screening involves in vitro assays targeting specific pathways (e.g., cytotoxicity via MTT assay, anti-inflammatory activity via COX-2 inhibition). Dose-response curves and IC₅₀ values are calculated, with strict adherence to controls (positive/negative, solvent-only). Researchers must validate assay conditions (pH, temperature, cell line viability) and address batch-to-batch variability in natural product extracts .

Q. What synthetic routes are commonly explored for this compound, and what challenges arise in stereochemical control?

Total synthesis often leverages retrosynthetic analysis to identify key intermediates, such as polyketide backbones. Challenges include stereoselective formation of macrocyclic lactones and oxidation-sensitive functional groups. Methodologies like Sharpless epoxidation or enzymatic catalysis may be employed, with progress monitored via chiral HPLC and circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Discrepancies may stem from variations in extraction methods, assay protocols, or compound purity. A meta-analysis of primary literature should compare:

Q. What role does computational modeling play in elucidating this compound’s mechanism of action at the molecular level?

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target proteins (e.g., kinases, GPCRs). MD simulations (GROMACS) assess stability of ligand-receptor complexes. Researchers must validate in silico findings with mutagenesis studies or surface plasmon resonance (SPR) to confirm binding kinetics .

Q. How can comparative studies between this compound and its structural analogs refine structure-activity relationship (SAR) models?

Systematic SAR studies require synthesizing analogs with modular modifications (e.g., hydroxylation, methylation). Bioactivity data are analyzed using QSAR software (DRAGON, MOE) to identify pharmacophores. Principal component analysis (PCA) or partial least squares (PLS) regression quantifies the impact of substituents on potency .

Q. What experimental design strategies optimize the yield of this compound in semi-synthetic pathways?

Design of Experiments (DoE) tools (e.g., response surface methodology) identify optimal reaction conditions (temperature, catalyst loading, solvent ratios). Critical parameters are prioritized via Pareto charts, and robustness is tested using Plackett-Burman designs. Process analytical technology (PAT) ensures real-time monitoring of intermediates .

Methodological Considerations

Q. What strategies ensure comprehensive literature reviews for this compound while avoiding unreliable sources?

Use academic databases (SciFinder, PubMed, Web of Science) with Boolean operators (e.g., "this compound AND biosynthesis NOT patent"). Filter by impact factor (>3.0) and peer-reviewed journals. Cross-reference citations in review articles and validate chemical data against authoritative sources (e.g., PubChem, ChEBI). Avoid non-curated commercial platforms .

Q. How should researchers address ethical and reproducibility concerns in this compound studies?

Document raw data (spectra, chromatograms) in FAIR-compliant repositories (Zenodo, Figshare). Adhere to CHEMRICH guidelines for natural product reporting. For in vivo studies, obtain ethics approvals (IACUC) and follow ARRIVE 2.0 guidelines for experimental transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.